2-(Pent-4-ynyl)-1,3-dithiane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14S2 |
|---|---|
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-pent-4-ynyl-1,3-dithiane |
InChI |
InChI=1S/C9H14S2/c1-2-3-4-6-9-10-7-5-8-11-9/h1,9H,3-8H2 |
InChI Key |
ANNQMJHITCEXET-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCC1SCCCS1 |
Origin of Product |
United States |
Synthesis and Derivatization of 2 Pent 4 Ynyl 1,3 Dithiane
Methodologies for the Preparation of 1,3-Dithiane (B146892) Scaffolds
The 1,3-dithiane core is a cyclic thioacetal of significant importance in organic synthesis. These structures are valued for their stability in both acidic and basic conditions and their unique reactivity, which allows for polarity reversal (umpolung) of a carbonyl carbon. asianpubs.org The primary route to these scaffolds involves the reaction of a carbonyl compound with 1,3-propanedithiol (B87085). chemeurope.comorgsyn.org
The most fundamental and widely used method for constructing 1,3-dithianes is the direct thioacetalization of aldehydes and ketones with 1,3-propanedithiol. wikipedia.org This condensation reaction proceeds through the formation of a hemithioacetal intermediate, followed by the elimination of a water molecule to form the stable six-membered dithiane ring. wikipedia.org The reaction is typically catalyzed by either a Brønsted or a Lewis acid. wikipedia.orgorganic-chemistry.org
Common Lewis acid catalysts that facilitate this transformation include boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), and various metal triflates like scandium(III) triflate (Sc(OTf)₃). orgsyn.orgresearchgate.net The catalyst activates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the sulfur atoms of 1,3-propanedithiol.
In recent years, significant efforts have been directed toward developing more environmentally benign and efficient catalytic systems for dithiane synthesis, aligning with the principles of green chemistry. nih.gov These modern protocols often feature milder reaction conditions, solvent-free systems, and the use of reusable or non-toxic catalysts.
Several innovative catalytic systems have been reported. For instance, tungstophosphoric acid (H₃PW₁₂O₄₀) and perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) have proven to be highly efficient, reusable catalysts for thioacetalization under solvent-free conditions. organic-chemistry.orgorganic-chemistry.org Other notable catalysts include iodine, lithium bromide (LiBr), and hafnium trifluoromethanesulfonate, which can promote the reaction under mild and often neutral conditions, enhancing compatibility with sensitive functional groups. organic-chemistry.orgorganic-chemistry.org Furthermore, procedures utilizing surfactants in water or direct electrochemical oxidation under neutral conditions represent significant advances in sustainable chemistry. organic-chemistry.orgrsc.org
| Catalyst System | Key Features | Typical Conditions | Applicable Substrates |
|---|---|---|---|
| Tungstate Sulfuric Acid | Reusable solid acid, environmentally benign. researchgate.net | Solvent-free, room temperature. researchgate.net | Aromatic & Aliphatic Aldehydes/Ketones. researchgate.net |
| HClO₄-SiO₂ | Extremely efficient, reusable heterogeneous catalyst. organic-chemistry.org | Solvent-free, room temperature. organic-chemistry.org | Aldehydes and Ketones. organic-chemistry.org |
| Iodine (I₂) | Mild, catalytic, and metal-free. organic-chemistry.org | Dichloromethane or solvent-free. organic-chemistry.orgorganic-chemistry.org | Aldehydes, Ketones, Acetals. organic-chemistry.org |
| Lithium Bromide (LiBr) | Neutral conditions, chemoselective for aldehydes. organic-chemistry.org | Solvent-free. organic-chemistry.org | Aromatic & α,β-Unsaturated Aldehydes. organic-chemistry.org |
| p-Toluenesulfonic acid/Silica gel | Heterogeneous, simple filtration work-up. organic-chemistry.org | Dichloromethane or Hexanes. organic-chemistry.org | Aldehydes and Ketones. organic-chemistry.org |
| Electrochemical Oxidation | Acid-free, neutral conditions. rsc.org | Undivided cell, constant current. rsc.org | Aromatic & Aliphatic Aldehydes. rsc.org |
Specific Synthetic Routes to 2-(Pent-4-ynyl)-1,3-dithiane
The synthesis of the target compound, this compound, follows the general principle of thioacetalization, utilizing a specific unsaturated aldehyde as the starting material. The presence of the terminal alkyne functionality requires careful selection of reaction conditions to avoid unwanted side reactions.
The direct precursor for the synthesis of this compound is the aldehyde Hex-5-ynal . This starting material contains the required six-carbon backbone, with a terminal alkyne at one end and a carbonyl group at the other, primed for conversion into the dithiane moiety. The synthesis of 2-alkynyl-1,3-dithiane derivatives from their corresponding aldehydes is a documented strategy in the synthesis of complex natural products. uwindsor.ca
To achieve an efficient and clean conversion of Hex-5-ynal to this compound, a mild catalytic system is preferred to preserve the integrity of the alkyne group. Systems that operate under neutral or mildly acidic conditions at room temperature are ideal. Catalysts such as hafnium trifluoromethanesulfonate or lithium bromide are well-suited for this purpose, as they exhibit high efficiency and chemoselectivity for aldehydes without requiring harsh conditions. organic-chemistry.org
The reaction involves stirring Hex-5-ynal with a slight excess of 1,3-propanedithiol in the presence of a catalytic amount of the chosen promoter. The reaction can be performed in a non-polar solvent like dichloromethane or under solvent-free conditions.
| Component | Function/Reagent | Details |
|---|---|---|
| Starting Material | Hex-5-ynal | 1.0 equivalent |
| Reagent | 1,3-Propanedithiol | ~1.1 equivalents |
| Catalyst | Hafnium trifluoromethanesulfonate or LiBr | Catalytic amount (e.g., 1-5 mol%) |
| Solvent | Dichloromethane or Solvent-Free | - |
| Temperature | Room Temperature | - |
| Work-up | Aqueous wash, extraction, and chromatography | - |
Functional Group Interconversions and Derivatization Strategies
The true synthetic power of this compound lies in the reactivity of the dithiane ring itself. The C2 proton, flanked by two sulfur atoms, is significantly acidic (pKa ≈ 30) and can be readily removed by a strong base, such as n-butyllithium. organic-chemistry.org This deprotonation generates a potent carbon nucleophile, a 2-lithio-1,3-dithiane species. organic-chemistry.orgwikipedia.org
This process is the cornerstone of the Corey-Seebach reaction , which inverts the normal electrophilic character of a carbonyl carbon into a nucleophilic one—a concept known as umpolung. wikipedia.orgwikipedia.orgjk-sci.com The resulting lithiated anion is a masked acyl anion equivalent that can react with a wide array of electrophiles to form new carbon-carbon bonds. jk-sci.comnih.gov
Key derivatization reactions include:
Alkylation: Reaction with primary alkyl halides or sulfonates to introduce new alkyl chains at the C2 position. wikipedia.orgjk-sci.com
Reaction with Epoxides: Nucleophilic ring-opening of epoxides to yield β-hydroxy dithianes. jk-sci.comscribd.com
Reaction with Carbonyl Compounds: Addition to aldehydes and ketones to form α-hydroxy dithianes. jk-sci.comscribd.com
Acylation: Reaction with acyl halides or other acylating agents. wikipedia.org
Following these C-C bond-forming reactions, the dithiane group can be hydrolyzed back to a carbonyl group using various methods, such as treatment with mercury(II) salts or oxidative conditions, thus unmasking the new ketone. organic-chemistry.orgwikipedia.org Alternatively, the dithiane moiety can be converted into other functional groups; for example, reaction with bromine trifluoride can yield a gem-difluoromethyl group. organic-chemistry.orgscribd.com
Alkylation and Carbon-Carbon Bond Formation at the Dithiane C-2 Position
The C-2 proton of a 2-substituted 1,3-dithiane is significantly acidic due to the electron-withdrawing effect of the two adjacent sulfur atoms. This allows for its facile removal by a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), to generate a 2-lithio-1,3-dithiane derivative. researchgate.net This lithiated intermediate is a powerful nucleophile, representing an acyl anion equivalent, which can react with a wide range of electrophiles to form new carbon-carbon bonds. organic-chemistry.org
In the case of this compound, treatment with n-BuLi in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C to -20 °C) results in the formation of the corresponding C-2 anion. researchgate.net This nucleophile can then be subjected to reactions with various electrophiles, effectively adding a new substituent at the C-2 position. This process is a cornerstone of dithiane chemistry, enabling the synthesis of complex structures from simple precursors. uwindsor.ca The reaction must be conducted under anhydrous and inert conditions to prevent quenching of the highly reactive organolithium species. researchgate.net
The versatility of this method is highlighted by the diversity of electrophiles that can be employed, leading to a wide array of more complex dithiane derivatives. Subsequent hydrolysis of the dithiane group, often using reagents like mercury(II) chloride, unmasks the carbonyl functionality, yielding a ketone.
Table 1: Examples of C-C Bond Formation via Alkylation of 2-Lithio-2-(pent-4-ynyl)-1,3-dithiane
| Electrophile Class | Specific Example | Reagents & Conditions | Product Structure (Dithiane) | Resulting Ketone (after hydrolysis) |
| Alkyl Halide | Iodomethane (CH₃I) | 1) n-BuLi, THF, -78°C2) CH₃I | 2-Methyl-2-(pent-4-ynyl)-1,3-dithiane | Hept-6-yn-2-one |
| Epoxide | Ethylene Oxide | 1) n-BuLi, THF, -78°C2) C₂H₄O, then H₃O⁺ workup | 2-(2-Hydroxyethyl)-2-(pent-4-ynyl)-1,3-dithiane | 1-Hydroxyoct-7-yn-3-one |
| Aldehyde | Benzaldehyde (PhCHO) | 1) n-BuLi, THF, -78°C2) PhCHO, then H₃O⁺ workup | 2-(Hydroxy(phenyl)methyl)-2-(pent-4-ynyl)-1,3-dithiane | 1-Hydroxy-1-phenylhept-6-yn-2-one |
| Ketone | Acetone ((CH₃)₂CO) | 1) n-BuLi, THF, -78°C2) (CH₃)₂CO, then H₃O⁺ workup | 2-(1-Hydroxy-1-methylethyl)-2-(pent-4-ynyl)-1,3-dithiane | 1-Hydroxy-1-methylhept-6-yn-2-one |
| Arenesulfonate | Primary Alkyl Benzenesulfonate | 1) n-BuLi, THF2) R-OSO₂Ph, rt | 2-Alkyl-2-(pent-4-ynyl)-1,3-dithiane | Varied Alkynyl Ketone |
Advanced Modifications of the Pent-4-ynyl Moiety
The terminal alkyne of the pent-4-ynyl side chain offers a second site for strategic molecular elaboration, which can be addressed independently of the dithiane functionality. This allows for the synthesis of bifunctional compounds and complex scaffolds through reactions characteristic of terminal alkynes.
Hydration: The hydration of the terminal alkyne follows Markovnikov's rule, yielding a methyl ketone. lumenlearning.comlibretexts.org This transformation is typically catalyzed by a combination of a strong acid, such as sulfuric acid (H₂SO₄), and a mercury(II) salt, like mercury(II) sulfate (HgSO₄). lumenlearning.comkhanacademy.orgchemistrysteps.com The reaction proceeds via the formation of an intermediate enol, which rapidly tautomerizes to the more stable keto form. lumenlearning.comlibretexts.org Applying this reaction to this compound results in the formation of 2-(4-oxohexyl)-1,3-dithiane.
Hydroboration-Oxidation: In contrast to acid-catalyzed hydration, the hydroboration-oxidation of a terminal alkyne results in the anti-Markovnikov addition of water across the triple bond, ultimately yielding an aldehyde. libretexts.orgkhanacademy.org The reaction is typically carried out in two steps. First, a sterically hindered borane (B79455), such as disiamylborane (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is added to the alkyne to form a vinylborane (B8500763) intermediate. libretexts.org This step is followed by oxidative workup with hydrogen peroxide (H₂O₂) in a basic solution. nih.gov This sequence converts the pent-4-ynyl group into a 5-oxopentyl group, yielding 2-(5-oxopentyl)-1,3-dithiane.
Sonogashira Coupling: The Sonogashira coupling is a powerful cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium(0) complex and a copper(I) co-catalyst, and it is carried out in the presence of an amine base, such as triethylamine. organic-chemistry.org This reaction is highly valuable for extending the carbon framework of the molecule. For instance, coupling this compound with iodobenzene would yield 2-(5-phenylpent-4-ynyl)-1,3-dithiane, effectively attaching an aromatic ring to the side chain. The mild reaction conditions allow for a broad substrate scope and functional group tolerance. wikipedia.org
Table 2: Summary of Functional Group Transformations of the Pent-4-ynyl Moiety
| Reaction | Reagents & Conditions | Functional Group Formed | Product Name |
| Hydration (Markovnikov) | H₂O, H₂SO₄, HgSO₄ | Methyl Ketone | 2-(4-Oxohexyl)-1,3-dithiane |
| Hydroboration-Oxidation (Anti-Markovnikov) | 1) Sia₂BH or 9-BBN, THF2) H₂O₂, NaOH | Aldehyde | 2-(5-Oxopentyl)-1,3-dithiane |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd(PPh₃)₄, CuI, Et₃N | Substituted Alkyne | 2-(5-Aryl/Vinyl-pent-4-ynyl)-1,3-dithiane |
Applications in Complex Molecule Synthesis and Organic Transformations
Strategic Use in Total Synthesis of Natural Products
The dual functionality of "2-(pent-4-ynyl)-1,3-dithiane" provides a powerful platform for the construction of intricate molecular architectures found in natural products. The dithiane moiety serves as a latent carbonyl, which can be unveiled at a later synthetic stage, while the alkyne provides a handle for various coupling and cyclization reactions.
"this compound" and similar dithiane-containing fragments are instrumental in linchpin coupling strategies, which allow for the rapid and efficient assembly of complex molecules from several components in a single operation. nih.gov This approach is highly valued in organic synthesis for its ability to build molecular complexity quickly. In these reactions, the dithiane is deprotonated to form a nucleophilic anion that can react with various electrophiles. nih.gov
Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. beilstein-journals.org The use of dithiane anions in MCRs has been shown to be a powerful tactic for the stereocontrolled synthesis of highly functionalized intermediates. nih.gov For instance, the reaction of a lithiated dithiane with two different epoxides in a one-pot operation can lead to the formation of complex polyketide fragments. chemistry-reaction.com This strategy has been successfully employed in the synthesis of various natural products.
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reaction Type |
| Lithiated 2-silyl-1,3-dithiane | Epoxide A | Epoxide B | Complex polyol | Linchpin Coupling |
| Dithiane anion | Epichlorohydrin | Electrophile | Functionalized intermediate | Multicomponent Coupling |
| Dithiane anion | Vinyl epoxide | Electrophile | Functionalized intermediate | Multicomponent Coupling |
This table illustrates the versatility of dithiane anions in multicomponent reactions, enabling the efficient assembly of complex molecular fragments.
The rigid framework of cyclic systems and the defined stereochemistry of natural products present significant synthetic challenges. "this compound" can be a key building block in strategies aimed at constructing these complex architectures. The alkyne functionality can participate in various cyclization reactions, such as intramolecular Diels-Alder reactions or transition-metal-catalyzed cyclizations, to form polycyclic systems.
Furthermore, the dithiane moiety can direct stereoselective reactions. For example, the metalated dithiane can react with chiral epoxides to produce enantiomerically pure secondary alcohols. uwindsor.ca This approach is valuable for introducing specific stereocenters into a molecule. The resulting functionalized dithiane can then be carried through several synthetic steps before the carbonyl group is unmasked.
Macrocyclization, the formation of large rings, is another area where alkynyl dithianes are useful. nih.gov The terminal alkyne can be coupled with another functional group on the same molecule to close a large ring, a key step in the synthesis of many macrocyclic natural products like macrolide antibiotics and cyclic peptides.
Dithianes as Carbonyl Protecting Groups in Multistep Synthetic Sequences
The protection of carbonyl groups is a fundamental strategy in multistep organic synthesis to prevent unwanted side reactions. asianpubs.org The 1,3-dithiane (B146892) group is a robust protecting group for aldehydes and ketones due to its stability under a wide range of acidic and basic conditions. uwindsor.casci-hub.se
The formation of the dithiane, or thioacetalization, is typically achieved by reacting the corresponding aldehyde with 1,3-propanedithiol (B87085) in the presence of a Lewis or Brønsted acid catalyst. organic-chemistry.orgscribd.com A variety of catalysts can be employed, including iodine, yttrium triflate, and silica (B1680970) gel-supported acids. organic-chemistry.org
Deprotection, the removal of the dithiane to regenerate the carbonyl group, often requires specific reagents due to the stability of the thioacetal. asianpubs.orgorganic-chemistry.org Common methods for deprotection involve oxidative or mercury-based reagents. sci-hub.semdpi.com For example, reagents like N-bromosuccinimide (NBS), periodic acid, or mercury(II) salts can effectively cleave the dithiane. mdpi.com Milder, metal-free oxidative methods using reagents like hypervalent iodine compounds have also been developed. scribd.comtandfonline.com
| Protection Catalyst | Deprotection Reagent | Conditions |
| Iodine organic-chemistry.org | Mercury(II) nitrate (B79036) trihydrate mdpi.com | Mild, solvent-free |
| Yttrium triflate organic-chemistry.org | o-Iodoxybenzoic acid (IBX) sci-hub.se | Aqueous DMSO |
| p-Toluenesulfonic acid/silica gel organic-chemistry.org | Hydrogen peroxide/Iodine organic-chemistry.orgscribd.com | Aqueous, neutral |
| Montmorillonite KSF clay rsc.org | Selectfluor™ organic-chemistry.org | Mild |
This table summarizes various catalytic systems for the protection of carbonyls as dithianes and the corresponding reagents for their deprotection.
A key advantage of the dithiane protecting group is its ability to withstand a variety of reaction conditions, allowing for chemoselective transformations at other sites in the molecule. jocpr.com This orthogonality is crucial in complex syntheses where multiple functional groups are present. jocpr.comnih.gov For example, a reaction can be performed on the alkyne of "this compound" while the dithiane-protected carbonyl remains intact.
The slow reaction rate of dithiane formation with aromatic ketones compared to aldehydes and aliphatic ketones allows for the chemoselective protection of the latter in the presence of the former. organic-chemistry.org This differential reactivity is a valuable tool for selective transformations in molecules with multiple carbonyl groups. Once protected, the dithiane moiety is inert to many common reagents, such as Grignard reagents, organolithiums, and reducing agents like lithium aluminum hydride, enabling selective reactions elsewhere in the molecule.
Novel Reactivity and Catalyst Development in Dithiane Chemistry
Research in dithiane chemistry continues to evolve, with the development of new reactions and catalytic systems that expand the synthetic utility of this functional group. tandfonline.comresearchgate.net
Recent advancements include the use of photoredox catalysis to generate dithiane-derived carbanions under base-free conditions, offering a milder alternative to traditional organolithium-based methods. researchgate.net This approach has been applied to Corey-Seebach-type reactions. researchgate.net Furthermore, transition metal catalysis has been employed to achieve novel transformations of dithianes. For instance, rhodium(III)-catalyzed C-H amidation of unactivated C(sp³)–H bonds using the dithiane as a directing group has been reported. nih.gov
Iron-catalyzed direct dithioacetalization of aldehydes using 2-chloro-1,3-dithiane (B1253039) provides a highly efficient method for the synthesis of 1,3-dithianes under mild conditions. nih.gov Additionally, new methods for the deprotection of dithianes continue to be developed, focusing on milder and more environmentally friendly reagents. tandfonline.com The reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane represents a novel transformation that provides access to bicyclo[1.1.1]pentyl (BCP) analogues of diarylketones, which are of interest in medicinal chemistry. nih.gov
Electrochemical Dithiane Transformations and Orthoester Synthesis
A significant advancement in the functionalization of dithiane-containing molecules is the development of electrochemical methods for their conversion into orthoesters. Traditional methods for orthoester synthesis, such as the Pinner reaction, often require harsh acidic conditions that are incompatible with sensitive functional groups like the terminal alkyne present in this compound. researchgate.netescholarship.org Electrochemical approaches provide a mild, green, and highly functional group tolerant alternative. researchgate.netnih.gov
The transformation is typically carried out on a 2-substituted-1,3-dithiane-2-carboxylic acid derivative. rsc.org The process involves an anodic oxidation of the dithiane carboxylate. escholarship.org This oxidation initiates the opening of the dithiane ring to form a thionium (B1214772) ion intermediate, which is subsequently trapped by an alcohol solvent to yield a mixed S,O-acetal. escholarship.org Further oxidation and reaction with the alcohol, coupled with decarboxylation, ultimately generate the desired orthoester. escholarship.orgrsc.org The mildness of these electrochemical conditions ensures that functionalities such as alkenes, alkynes, and nitriles remain intact during the transformation. researchgate.net This makes the electrochemical synthesis of orthoesters a highly viable strategy for derivatives of this compound, allowing for the conversion of the dithiane group into a valuable synthetic intermediate without compromising the integrity of the pentynyl side chain. researchgate.netorganic-chemistry.org
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Precursor | 2-Substituted-1,3-dithiane-2-carboxylic acid. rsc.org | The subject compound would first need to be carboxylated at the C2 position. |
| Method | Anodic oxidation in an electrochemical cell using an alcohol as the solvent and reagent. researchgate.netescholarship.org | Avoids harsh chemical reagents that could react with the alkyne. |
| Key Intermediates | Thionium ion, mixed S,O-acetal, oxonium ion. escholarship.org | The mechanism proceeds through cationic species generated under electrochemical control. |
| Key Advantages | Mild reaction conditions, high functional group tolerance (including alkynes), green and scalable. researchgate.netnih.gov | The terminal alkyne of the pentynyl side chain is preserved during the transformation. |
Metal-Catalyzed Oxidative C–H Functionalization (e.g., Rh(III)-catalyzed Alkenylation)
The dithiane group can serve as an effective directing group in transition metal-catalyzed C–H functionalization reactions, a powerful strategy for atom-economic synthesis. nih.gov The sulfur atoms of the dithiane ring can chelate to a metal center, positioning it to selectively activate a nearby C–H bond. Rhodium(III) catalysis, in particular, has been successfully employed for the C–H functionalization of dithiane-containing substrates. nih.govrsc.org
For instance, research has demonstrated that 2-aryl-1,3-dithianes can undergo Rh(III)-catalyzed oxidative alkenylation at the ortho position of the aryl ring. nih.gov In this process, the dithiane moiety directs the rhodium catalyst to cleave a C(sp²)–H bond, leading to the formation of a rhodacycle intermediate that then reacts with an alkene coupling partner. nih.gov
More relevant to a non-aromatic substrate like this compound is the demonstrated ability of the dithiane group to direct the amidation of unactivated C(sp³)–H bonds. researchgate.netnih.gov In these transformations, a Cp*Rh(III) complex can activate a C(sp³)–H bond at the β- or γ-position of an alkyl chain attached to the dithiane. nih.govrsc.org This capability opens up pathways for functionalizing the pentynyl side chain of this compound at positions that would be difficult to access through traditional methods. The dithiane acts as a stable and reliable directing group, enabling the introduction of new functional groups with high regioselectivity. nih.gov
| Transformation | Substrate Type | Key Reagents | Mechanism Highlight | Reference |
|---|---|---|---|---|
| Ortho-Alkenylation | 2-Aryl-1,3-dithiane | [RhCpCl₂]₂, AgSbF₆, Alkene | Chelation-assisted C(sp²)–H activation and rhodacycle formation. | nih.gov |
| Amidation | 2-Alkyl-1,3-dithiane | [RhCpCl₂]₂, Dioxazolone | Chelation-assisted C(sp³)–H activation for C-N bond formation. | researchgate.netrsc.org |
Radical Reactions and Direct C–H Alkylation/Heteroarylation Methods
Beyond classical ionic pathways, the 1,3-dithiane group can participate in radical reactions, offering alternative strategies for C-C bond formation. Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, and this has been applied to dithiane derivatives. nih.govrsc.org
Specifically, 1,3-dithian-2-yl radicals can be generated from the corresponding dithiane-2-carboxylic acids via photo-oxidative decarboxylation. rsc.org Using an appropriate photoredox catalyst, such as an iridium(III) complex, the dithiane carboxylate can be oxidized via single electron transfer (SET), leading to a carboxyl radical that rapidly extrudes CO₂ to form the desired C2-centered dithianyl radical. rsc.org
This nucleophilic radical is an excellent precursor for alkylation reactions. It can readily participate in conjugate additions to a wide range of Michael acceptors, including unsaturated ketones, esters, and amides, in a formal radical methylation of the acceptor. rsc.org This photoredox-mediated approach represents a modern alternative to the generation of the 2-lithio-1,3-dithiane anion for alkylation chemistry, avoiding the need for strong bases and cryogenic temperatures. For a molecule like this compound, this method would first require carboxylation at the C2 position, followed by photoredox-catalyzed radical generation and subsequent coupling with an appropriate radical acceptor to achieve C–H alkylation at the dithiane core.
| Parameter | Description | Example Application |
|---|---|---|
| Radical Precursor | 1,3-Dithiane-2-carboxylic acid. rsc.org | Allows for the generation of a radical at the C2 position. |
| Methodology | Visible-light photoredox catalysis using an Ir(III) photocatalyst. rsc.org | Enables radical formation under mild, ambient temperature conditions. |
| Mechanism | Single Electron Transfer (SET) from the excited photocatalyst to the carboxylate, followed by decarboxylation. rsc.org | Forms a nucleophilic 1,3-dithian-2-yl radical. |
| Transformation | Radical conjugate addition to Michael acceptors. rsc.org | Achieves C-C bond formation (alkylation) at the β-position of the acceptor. |
Advanced Methodological Developments and Future Research Directions
Innovations in Dithiane-Mediated Umpolung Strategies for Enhanced Efficiency and Selectivity
The concept of "umpolung," or polarity inversion, is a cornerstone of organic synthesis, and 1,3-dithianes are classic reagents for achieving this transformation. inflibnet.ac.inegyankosh.ac.inwikipedia.org Traditionally, the carbonyl carbon of an aldehyde is electrophilic. egyankosh.ac.inddugu.ac.in By converting it into a 1,3-dithiane (B146892), the corresponding C2 proton becomes acidic and can be removed by a strong base like n-butyllithium to form a nucleophilic carbanion. ddugu.ac.inuwindsor.ca This lithiated dithiane, a masked acyl anion, can then react with various electrophiles. wikipedia.orgorganic-chemistry.org This fundamental reversal of reactivity, pioneered by Corey and Seebach, allows for the synthesis of molecules, such as α-hydroxy ketones and 1,2-diketones, that are not accessible through normal reactivity patterns. egyankosh.ac.inorganic-chemistry.org
Recent advancements have focused on enhancing the efficiency and selectivity of these umpolung strategies. One significant area of development is in anion relay chemistry, where a negative charge from an initial reaction is strategically transferred to another part of the molecule to enable a secondary reaction within the same carbon framework. wikipedia.org This approach streamlines complex syntheses into more efficient one-pot operations. wikipedia.org Furthermore, novel strategies have been developed to address long-standing challenges, such as the isomerization that can occur with allylic carbanions. By employing dithiane-mediated umpolung chemistry with a concept known as "Inhibiting Resonance Delocalization (IRD)," researchers have achieved stereospecific synthesis of complex natural products like Vitamin K1 and K2. google.com These innovations expand the utility of dithiane synthons, allowing for more precise control over reactivity and stereochemistry in the construction of architecturally complex molecules. researchgate.net
Integration of Dithiane Chemistry with Emerging Synthetic Methodologies
The versatility of the dithiane group has been amplified by its integration with modern synthetic methods, including photoredox catalysis and transition-metal-catalyzed C-H activation. These combinations have opened new pathways for dithiane functionalization beyond traditional umpolung reactivity.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating dithianyl radicals. This approach enables remote C(sp³)—H functionalization, allowing for the rapid synthesis of complex segments found in natural products. escholarship.orgnih.gov In one strategy, a photoredox catalyst facilitates a hydrogen atom transfer (HAT) to generate a dithianyl radical, which can then undergo further reactions. nih.gov This method has been applied to the total synthesis of danshenspiroketallactones. escholarship.org Photoredox catalysis can also be used to promote the conjugate addition of a 1,3-dithiane radical to Michael acceptors, a reaction that has been achieved using an iridium(III) phenyl-tetrazole complex. rsc.org Additionally, visible light has been employed for the rearrangement of dithianes to disulfide-linked-dithioesters, showcasing unique base-dependent regioselective reactivity. nih.govresearchgate.net
Transition-Metal Catalysis: The dithiane moiety has proven to be an effective directing group in transition-metal-catalyzed reactions. Specifically, it has been used in Rhodium(III)-catalyzed C(sp³)–H bond activation for the direct amidation of alkyl dithianes. nih.govresearchgate.net This method utilizes a Cp*Rh(III) complex to functionalize unactivated C-H bonds, representing a significant advance in the utility of dithianes for synthesizing sp³-rich building blocks. nih.gov The reaction is tolerant of various functional groups and has been demonstrated on a preparative scale, highlighting its applicability in creating novel scaffolds. researchgate.net
These integrations demonstrate the continued evolution of dithiane chemistry, moving beyond its role as a simple acyl anion equivalent to a versatile functional group compatible with cutting-edge synthetic methodologies.
Expanding the Scope of Alkynyl Dithiane Reactivity and Applications in Cascade Reactions
The presence of both a dithiane and an alkyne group in a molecule like 2-(pent-4-ynyl)-1,3-dithiane creates opportunities for complex cascade reactions and cycloadditions. The alkynyl group serves as a reactive handle for constructing diverse heterocyclic frameworks.
Recent research has demonstrated that alkynyl 1,3-dithianes can participate in base-promoted [4+2] cycloaddition reactions with chalcones. This method provides an efficient, regioselective, and atom-economical route to highly functionalized pyran derivatives, which are important scaffolds in medicinal chemistry. rsc.org
Furthermore, alkynyl dithianes have been employed in [3+2] cycloaddition reactions. A transition-metal-free tactic has been developed for the one-pot synthesis of multisubstituted furans, which proceeds through a dithiane-induced cycloaddition/aromatization cascade. acs.org In this process, a vinylidene dithiane intermediate acts as a key donor component. Similarly, a base-mediated [3+2] cycloaddition between 2-alkynyl-1,3-dithianes and sydnones has been reported for the regioselective synthesis of pyrazoles. acs.org
The ability of the alkynyl dithiane scaffold to participate in various cycloaddition pathways, including [4+2] and [3+2] reactions, underscores its value in diversity-oriented synthesis for the rapid assembly of complex heterocyclic systems. rsc.orgnih.govlibretexts.org
| Reaction Type | Reactants | Product | Key Features | Reference |
|---|---|---|---|---|
| [4+2] Cycloaddition | Alkynyl 1,3-dithianes + Chalcones | Highly functionalized pyrans | Base-promoted, regioselective, high atom economy | rsc.org |
| [3+2] Cycloaddition | β-chloro-vinyl dithiane + Aldehydes | Multisubstituted furans | Transition-metal-free, one-pot synthesis, aromatization cascade | acs.org |
| [3+2] Cycloaddition | 2-Alkynyl-1,3-dithianes + Sydnones | Regioselective pyrazoles | Base-mediated | acs.org |
Computational and Theoretical Studies on Dithiane Intermediates and Reaction Mechanisms
Computational and theoretical studies, particularly those using Density Functional Theory (DFT), have provided profound insights into the structure, stability, and reactivity of dithiane-containing molecules and their intermediates. These studies complement experimental findings and help elucidate complex reaction mechanisms.
Conformational Analysis: Ab initio molecular orbital theory and DFT have been used to investigate the stereoelectronic hyperconjugative interactions and relative energies of the chair and twist conformers of the 1,3-dithiane ring. acs.org Such studies are crucial for understanding the geometric preferences that influence reactivity.
Reaction Mechanisms: DFT calculations have been instrumental in clarifying the mechanisms of various dithiane reactions.
Deprotection: Theoretical studies on the photodeprotection of 1,3-dithianes support a mechanism driven by the superoxide (B77818) radical anion, explaining the experimental requirement for molecular oxygen. conicet.gov.aracs.org
Anion Reactivity: DFT calculations predict that the electronic state of dithiane carbanions can be influenced by substituents. For instance, the 2-(3,5-dinitrophenyl)-1,3-dithiane carbanion is predicted to have nearly degenerate singlet and triplet states, with its lithium ion pair favoring a ground-state triplet. researchgate.net
Addition Reactions: The reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane was studied using DFT, which suggested that the reaction proceeds via a two-electron pathway rather than a radical mechanism. nih.gov
These computational approaches are becoming increasingly vital for predicting reactivity and for designing new synthetic strategies by providing a detailed picture of transition states and reaction energy profiles. rsc.org
| Area of Study | Methodology | Key Finding | Reference |
|---|---|---|---|
| Conformational Analysis | Ab initio, DFT (B3LYP) | Determined relative energies of chair and twist conformers of 1,3-dithiane. | acs.org |
| Photodeprotection Mechanism | DFT | The superoxide anion is suggested to drive the deprotection reaction. | conicet.gov.aracs.org |
| Addition to [1.1.1]Propellane | DFT (UB3LYP) | The reaction proceeds via a two-electron pathway involving an anionic intermediate. | nih.gov |
| Carbanion Electronic State | DFT (UB3LYP) | A 2-aryl-1,3-dithiane carbanion with electron-withdrawing groups can possess a low-energy triplet state. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
